N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide
Description
This compound features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a propanamide group bearing a 2-fluorophenoxy moiety and at the 4-position with a 4-butoxyphenyl group. The 1,2,5-oxadiazole ring is a heterocyclic scaffold known for its stability and electronic properties, which influence binding interactions in medicinal chemistry or material science applications. The butoxyphenyl substituent contributes lipophilicity, while the 2-fluorophenoxy group may enhance metabolic stability compared to unsubstituted analogs .
Properties
Molecular Formula |
C21H22FN3O4 |
|---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C21H22FN3O4/c1-3-4-13-27-16-11-9-15(10-12-16)19-20(25-29-24-19)23-21(26)14(2)28-18-8-6-5-7-17(18)22/h5-12,14H,3-4,13H2,1-2H3,(H,23,25,26) |
InChI Key |
YPRPMMGFTSATHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The compound can be synthesized through a two-step process
Reaction Conditions: The specific reaction conditions depend on the chosen synthetic route and reagents.
Industrial Production: Large-scale production typically involves optimized batch or continuous processes, ensuring high yield and purity.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions vary based on the desired transformation.
Major Products: The products depend on the reaction type and starting materials.
Scientific Research Applications
Research indicates that this compound exhibits significant antitumor and anticonvulsant properties, which are critical for its applications in cancer therapy and neurology.
Antitumor Activity
Studies have shown that derivatives of oxadiazole, including N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide, possess notable cytotoxic effects against various cancer cell lines. For instance:
-
IC50 Values : The compound has demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating strong antiproliferative activity .
Cell Line IC50 (µg/mL) Mechanism of Action A549 (Lung Cancer) 1.61 Induction of apoptosis MCF7 (Breast Cancer) 1.98 Cell cycle arrest
Anticonvulsant Activity
The compound also shows potential as an anticonvulsant agent. Structure-activity relationship (SAR) analyses suggest that modifications in the oxadiazole structure can enhance anticonvulsant properties. Specific substitutions on the phenyl ring have been linked to improved efficacy against seizures.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM.
- Mechanism: Primarily through apoptosis induction.
-
MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM.
- Mechanism: Causing cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Indicated an IC50 value of 10 µM.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate this fully.
- Potential pathways could include receptor binding, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
BH52675 (N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide)
- Structural Difference : Replaces the 4-butoxyphenyl group with a 3,4-dimethoxyphenyl substituent.
- Reduced lipophilicity compared to the butoxy derivative (logP calculated as ~3.2 vs. ~4.5 for the target compound).
- Spectral Data : Similar IR absorption bands for the oxadiazole core (C=N stretch ~1600 cm⁻¹) but distinct aryl ether vibrations (~1250 cm⁻¹) .
BH52676 (N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide)
- Structural Difference: Substitutes the propanamide group with a benzamide moiety and replaces 2-fluorophenoxy with 4-propoxybenzamide.
- Impact :
- Benzamide may enhance rigidity and hydrogen-bonding capacity.
- Propoxy group offers intermediate lipophilicity between methoxy and butoxy derivatives.
| Compound | Molecular Weight | Key Substituents | logP (Predicted) |
|---|---|---|---|
| Target Compound | 387.36 | 4-butoxyphenyl, 2-fluorophenoxy | 4.5 |
| BH52675 | 387.36 | 3,4-dimethoxyphenyl | 3.2 |
| BH52676 | 383.40 | 4-propoxybenzamide | 3.8 |
Variations in Amide Chain and Fluorophenoxy Position
2-(4-Fluorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)butanamide
- Structural Difference: Features a butanamide chain (vs. propanamide) and a 4-fluorophenoxy group (vs. 2-fluorophenoxy).
- Impact: Longer alkyl chain (butanamide) increases molecular flexibility and may reduce metabolic clearance.
- Synthesis : Prepared via nucleophilic substitution of phenyl isothiocyanate with hydrazide intermediates, similar to methods in but with divergent purification steps .
Heterocycle Replacement: Tetrazole vs. Oxadiazole
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- Structural Difference : Replaces 1,2,5-oxadiazole with a tetrazole ring.
- Impact: Tetrazole introduces additional hydrogen-bonding sites (H-bond donors: 2 vs. 0 for oxadiazole). Higher polarity (logP ~2.8) reduces membrane permeability compared to oxadiazole analogs.
- Bioactivity : Tetrazole-containing compounds often exhibit enhanced kinase inhibition due to stronger ionic interactions .
Functional Implications of Substituent Modifications
- 4-Butoxyphenyl vs. 3,4-Dimethoxyphenyl : The butoxy group enhances lipid solubility, favoring blood-brain barrier penetration, whereas methoxy groups improve water solubility for renal clearance.
- 2-Fluorophenoxy vs. 4-Fluorophenoxy: The ortho-fluoro substitution introduces steric effects that may reduce off-target interactions but limit conformational adaptability .
Biological Activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.4 g/mol. The compound features an oxadiazole ring that contributes to its biological activity.
Biological Activity Overview
Research indicates that derivatives of oxadiazoles exhibit a wide range of pharmacological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Anticonvulsant
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor growth in various cancer cell lines. |
| Anti-inflammatory | Reduces inflammation in models of rheumatoid arthritis and other conditions. |
| Antimicrobial | Exhibits activity against bacteria and fungi. |
| Anticonvulsant | Demonstrates efficacy in seizure models (PTZ and MES). |
The biological activity of the compound can be attributed to its interaction with various molecular targets:
- TNFα-TNF Receptor Interaction : The compound has been shown to inhibit the TNFα-TNF receptor interaction, which is crucial in inflammatory processes .
- Benzodiazepine Receptor Modulation : Some studies suggest that similar compounds may interact with benzodiazepine receptors, contributing to anticonvulsant effects .
- Histone Deacetylase Inhibition : The oxadiazole moiety is recognized for its potential as an HDAC inhibitor, which plays a role in cancer therapy by altering gene expression .
Case Studies
Several studies have highlighted the effectiveness of this compound and its analogs:
- Anticancer Activity : A study demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : In an animal model of arthritis, the compound significantly reduced swelling and joint damage compared to control groups .
- Anticonvulsant Efficacy : In a controlled study using PTZ-induced seizures, the compound showed a marked reduction in seizure frequency and duration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
